

spectroscopic data (NMR, IR, MS) of N-[3-(Trifluoromethyl)benzyl]ethylamine

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Compound of Interest

Compound Name: N-[3-(Trifluoromethyl)benzyl]ethylamine

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An In-Depth Technical Guide to the Spectroscopic Characterization of N-[3-(Trifluoromethyl)benzyl]ethylamine

This guide provides a comprehensive analysis of the spectroscopic data for N-[3-(Trifluoromethyl)benzyl]ethylamine, a key intermediate in pharmaceutical research and organic synthesis. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and data interpretation, ensuring a robust and self-validating approach to molecular characterization.

Introduction and Molecular Overview

N-[3-(Trifluoromethyl)benzyl]ethylamine (Molecular Formula: C₁₀H₁₂F₃N, Molecular Weight: 203.20 g/mol) is a secondary amine featuring a trifluoromethyl-substituted aromatic ring.^{[1][2]} The presence of the electron-withdrawing -CF₃ group, the aromatic system, and the aliphatic ethylamine chain creates a unique electronic environment. Accurate spectroscopic analysis is essential to confirm its identity, purity, and structure, preventing costly errors in downstream applications. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the definitive characterization of this compound.

Below is the fundamental structure we aim to confirm.

Caption: Molecular Structure of **N-[3-(Trifluoromethyl)benzyl]ethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ^1H (proton) and ^{13}C .

Expertise & Causality: Experimental Protocol Choices

The choice of solvent and instrument parameters is critical for acquiring high-quality, unambiguous data. Deuterated chloroform (CDCl_3) is a common first choice for non-polar to moderately polar analytes like this one due to its excellent dissolving power and the single, easily identifiable residual solvent peak. A high-field spectrometer (e.g., 300-600 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex aromatic region and potential overlapping signals from the aliphatic chains.^[3]

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **N-[3-(Trifluoromethyl)benzyl]ethylamine** in ~0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).^[4]
- Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire data over a spectral width of 0-12 ppm.
 - Employ a 30-degree pulse angle to ensure quantitative integration without saturating the signals.
 - Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.^[3]
- ^{13}C NMR Acquisition:
 - Acquire data over a spectral width of 0-200 ppm.

- Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon, simplifying interpretation.
- A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ^{13}C isotope.[3]

Data Presentation: Predicted NMR Spectral Data

While a publicly available, fully assigned spectrum for this specific ethylamine derivative is scarce, we can predict the spectral features with high confidence by analyzing data from its precursor, 3-(Trifluoromethyl)benzylamine[5], and general principles of N-alkylation.

Table 1: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

Assignment	Predicted ^1H Shift (ppm)	Multiplicity	Integration	Predicted ^{13}C Shift (ppm)
Ethyl $-\text{CH}_3$	~1.15	Triplet (t)	3H	~15
Amine $-\text{NH}$	~1.5 (variable)	Broad Singlet (br s)	1H	-
Ethyl $-\text{CH}_2-$	~2.70	Quartet (q)	2H	~44
Benzyl $-\text{CH}_2-$	~3.85	Singlet (s)	2H	~54
Aromatic C-H	~7.40-7.65	Multiplet (m)	4H	~123-132
Aromatic C- CF_3	-	-	-	~131 (q, $J \approx 32$ Hz)
Aromatic C- CH_2	-	-	-	~141

| CF_3 | - | - | - | ~124 (q, $J \approx 272$ Hz) |

Authoritative Interpretation

- ^1H NMR: The spectrum is expected to show four distinct regions. The upfield region will contain the ethyl group signals: a triplet around 1.15 ppm for the methyl protons (split by the adjacent CH_2) and a quartet around 2.70 ppm for the methylene protons (split by the

adjacent CH₃).^[4] The benzylic CH₂ protons are deshielded by the aromatic ring and the nitrogen atom, appearing as a sharp singlet around 3.85 ppm. The four aromatic protons will appear as a complex multiplet between 7.40 and 7.65 ppm.^[5] The N-H proton signal is often broad and its chemical shift can vary depending on concentration and sample purity.

- ¹³C NMR: The aliphatic carbons of the ethyl group will be the most shielded (lowest ppm values). The benzylic carbon will appear around 54 ppm. In the aromatic region, the carbon directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), as will the CF₃ carbon itself with a large coupling constant.^[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Experimental Protocol Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a liquid sample like **N-[3-(Trifluoromethyl)benzyl]ethylamine**. It requires minimal sample preparation and provides high-quality, reproducible data without the need for solvents or KBr pellets.

Experimental Protocol: ATR-FTIR Acquisition

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.
- Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
- Cleaning: Thoroughly clean the ATR crystal after the measurement.

Data Presentation: Expected IR Absorptions

Table 2: Characteristic IR Absorption Bands

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Secondary Amine)	3300 - 3500	Weak-Medium
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Medium-Strong
Aromatic C=C Bending	1600, 1450	Medium
N-H Bend	1550 - 1650	Medium
C-F Stretch	1350 - 1100	Strong, often multiple bands

| C-N Stretch | 1020 - 1250 | Medium |

Authoritative Interpretation

The IR spectrum provides a clear fingerprint of the molecule's functional groups. A key diagnostic peak is the weak to medium N-H stretching band in the 3300-3500 cm⁻¹ region, confirming the presence of the secondary amine.^[7] Strong, sharp peaks from the aliphatic C-H stretches of the ethyl and benzyl groups will be visible just below 3000 cm⁻¹. The most intense absorptions in the spectrum are expected in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.^[6] The presence of the aromatic ring is confirmed by C=C bending vibrations around 1600 and 1450 cm⁻¹.^[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expertise & Causality: Experimental Protocol Choices

Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, creating a molecular fingerprint that can be compared against spectral libraries. It is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to extensive fragmentation which is useful for structural analysis.

Experimental Protocol: EI-MS Acquisition

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.^[9]
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.
- **Mass Analysis:** Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions to generate the mass spectrum.

Data Presentation: Predicted Mass Spectrum Fragmentation

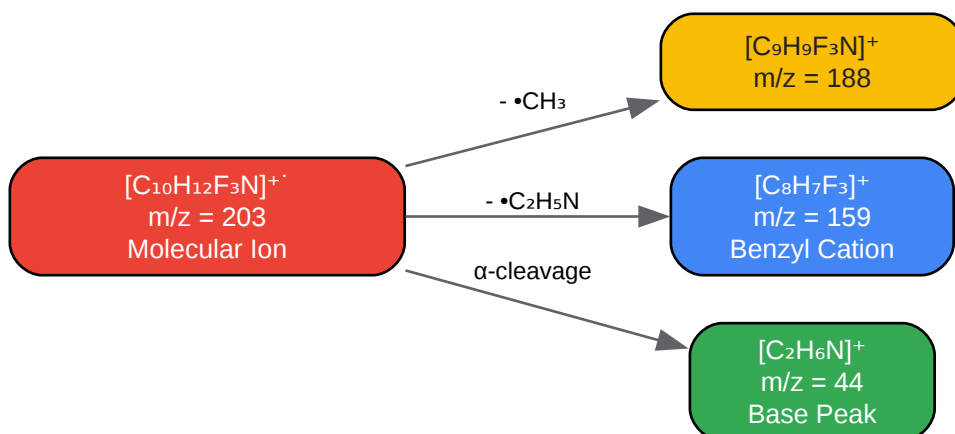
Table 3: Major Expected Fragments in EI-MS

m/z	Proposed Fragment Identity	Notes
203	$[M]^+$	Molecular Ion
202	$[M-H]^+$	Loss of a hydrogen radical
188	$[M-CH_3]^+$	Loss of a methyl radical
174	$[M-C_2H_5]^+$	Loss of an ethyl radical
158	$[M-C_2H_4NH]^+$	Alpha-cleavage fragment
145	$[C_7H_4F_3]^+$	Tropylium-like ion from benzyl cleavage

| 44 | $[\text{C}_2\text{H}_5\text{NH}]^+$ | Alpha-cleavage fragment, often the base peak |

Authoritative Interpretation and Fragmentation Pathway

The molecular ion peak $[\text{M}]^+$ should be observed at m/z 203, confirming the molecular weight. [10] A key fragmentation process for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium ion. For **N-[3-(Trifluoromethyl)benzyl]ethylamine**, two primary alpha-cleavage pathways are possible, leading to the fragments at m/z 158 and, more prominently, at m/z 44. The fragment at m/z 44 is often the most abundant ion (the base peak) in the mass spectra of N-ethyl amines. [11] Another significant fragmentation is the cleavage of the benzyl C-N bond, which can lead to the formation of the 3-(trifluoromethyl)benzyl cation at m/z 159, which may rearrange to a tropylium-like ion.

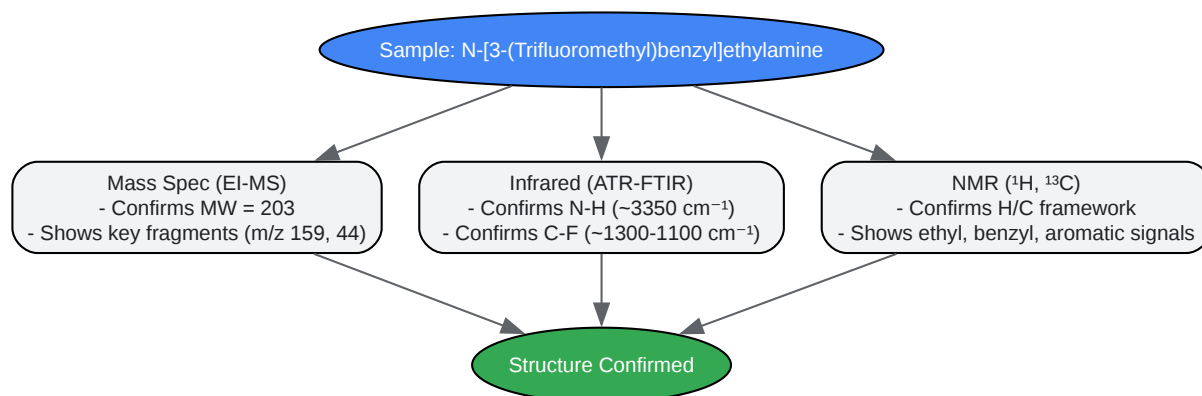


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Caption: Predicted Major Fragmentation Pathways in EI-MS.

Integrated Spectroscopic Workflow: A Self-Validating System

No single technique provides the full picture. The power of spectroscopic characterization lies in integrating the data from multiple methods.



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Caption: Integrated workflow for structural confirmation.

This integrated approach ensures trustworthiness. The molecular weight from MS must match the structure determined by NMR. The functional groups identified by IR must be consistent with the fragments seen in MS and the chemical environments observed in NMR. This cross-validation provides an unshakeable confirmation of the molecule's identity and structure.

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